
5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)-2-furamide is a synthetic compound that belongs to the furan class of organic compounds. It has drawn attention from the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)-2-furamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. The compound inhibits the activation of NF-κB by blocking the phosphorylation of its inhibitor, IκBα. This results in the suppression of pro-inflammatory cytokine production and subsequent reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activity. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to exhibit low toxicity in vitro, making it a potential candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)-2-furamide in lab experiments include its potent anti-inflammatory and anti-cancer activity, low toxicity, and ease of synthesis. However, the limitations of using the compound include its limited solubility in water and the need for further studies to determine its pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)-2-furamide. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the compound's pharmacokinetic properties to determine its potential for clinical use.
3. Studies to determine the compound's efficacy in animal models of inflammation and cancer.
4. Investigation of the compound's mechanism of action in greater detail to identify potential targets for drug development.
5. Exploration of the compound's potential for combination therapy with other anti-inflammatory or anti-cancer agents.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. The compound exhibits potent anti-inflammatory and anti-cancer activity, making it a potential candidate for further development. Future studies should focus on optimizing the synthesis method, determining the compound's pharmacokinetic properties, and investigating its efficacy in animal models of inflammation and cancer.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-ethoxy-2-nitroaniline in the presence of a base. The resulting intermediate is then reacted with furfurylamine to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)-2-furamide has been studied for its potential applications as an anti-inflammatory and anti-cancer agent. Studies have shown that the compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-ethoxy-2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-3-27-13-7-8-16(17(11-13)23(25)26)22-20(24)19-10-9-18(28-19)14-5-4-6-15(21)12(14)2/h4-11H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTGKBPQHCGHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5008634.png)
![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B5008637.png)

![7-benzoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008652.png)
![butyl 4-({[(3-bromo-4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5008655.png)


![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5008675.png)

![1-(3-fluoro-4-{4-[2-(4-methyl-1-piperidinyl)-5-nitrobenzoyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B5008700.png)
![2-(2,4-dichlorophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5008716.png)


![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5008738.png)